Trihexyl phosphite

Catalog No.
S749952
CAS No.
6095-42-7
M.F
C18H39O3P
M. Wt
334.5 g/mol
Availability
In Stock
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Trihexyl phosphite

CAS Number

6095-42-7

Product Name

Trihexyl phosphite

IUPAC Name

trihexyl phosphite

Molecular Formula

C18H39O3P

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C18H39O3P/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

DSKYTPNZLCVELA-UHFFFAOYSA-N

SMILES

CCCCCCOP(OCCCCCC)OCCCCCC

Canonical SMILES

CCCCCCOP(OCCCCCC)OCCCCCC

Plant Biostimulants

Chemical Synthesis

Catalytic Role in Organic Synthesis

Metal Coordination

Polymer Stabilization

Flame Retardant

Trihexyl phosphite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexyl groups and an oxygen atom. Its chemical formula is C18H39O3P\text{C}_{18}\text{H}_{39}\text{O}_3\text{P}, and it is classified as a trialkyl phosphite. This compound appears as a colorless liquid and is known for its distinctive odor. Trihexyl phosphite is primarily utilized in organic synthesis and as a stabilizer in various chemical processes.

, including:

  • Hydrophosphinylation: This involves the reaction with activated olefins, leading to the formation of substituted phosphonate esters. The process is facilitated in protonating solvents and is characterized by nucleophilic attack on the olefin's terminal carbon, followed by protonation and subsequent transformations .
  • Hydrolysis: In acidic conditions, trihexyl phosphite hydrolyzes to form dihexyl phosphite and alcohol. The rate of hydrolysis varies with pH, being more rapid in acidic solutions .
  • Reactions with Electrophiles: Trihexyl phosphite can react with electrophiles to yield phosphonates or phosphates, showcasing its utility as a reducing agent .

Trihexyl phosphite can be synthesized through several methods:

  • Direct Alkylation: Phosphorus trichloride can be reacted with hexanol in the presence of a base to yield trihexyl phosphite. This method allows for the formation of the desired product while eliminating by-products.
  • Transesterification: Triethyl phosphite can undergo transesterification with hexanol to produce trihexyl phosphite. This method is advantageous for modifying existing phosphites into desired alkyl derivatives.

Trihexyl phosphite finds applications in various fields:

  • Stabilizer: It is used as a stabilizer in polymer formulations, particularly in plastics and resins.
  • Reagent in Organic Synthesis: Trihexyl phosphite serves as a reagent for synthesizing various organophosphorus compounds.
  • Ligand in Coordination Chemistry: It can act as a ligand for metal complexes, facilitating reactions that require metal catalysis.

Trihexyl phosphite shares structural similarities with other trialkyl phosphites, such as trimethyl phosphite and triethyl phosphite. A comparison highlights its unique properties:

CompoundChemical FormulaUnique Features
Triethyl PhosphiteC6H15O3P\text{C}_6\text{H}_{15}\text{O}_3\text{P}More reactive than trimethyl variant; used extensively in organic synthesis .
Trimethyl PhosphiteC3H9O3P\text{C}_3\text{H}_9\text{O}_3\text{P}Less sterically hindered; commonly used as a reagent but less versatile than triethyl .
Tri-n-butyl PhosphiteC12H27O3P\text{C}_{12}\text{H}_{27}\text{O}_3\text{P}Similar applications but may exhibit different solubility and reactivity profiles due to longer alkyl chains.

Oxidation to Form Trihexyl Phosphate

Trihexyl phosphite behaves as a typical trialkyl phosphite: its trivalent phosphorus centre is readily oxidised to the pentavalent phosphate. Two complementary routes dominate.

OxidantTypical conditionsObserved outcomeKey literature
Hydrogen peroxide (30% w/w)40 – 60 °C, 1 – 1.2 equiv, 0.5 h> 95% conversion to trihexyl phosphate; minimal over-oxidationpatent study on H₂O₂ oxidation of trialkyl phosphites [1]
Molecular oxygen (air) + acidic silica catalyst25 °C, 4 h contact on activated carbonQuantitative phosphate formation without solventsurface-assisted air oxidation data for trialkyl phosphines/phosphites [2]
Bis(trimethylsilyl) peroxide + boron trifluoride etherate0 °C → rt, 2 hClean P(V) product under neutral, water-free conditionsLewis-acid-promoted oxidation of trialkyl phosphites [3]
Epoxide (e.g., propylene oxide)Reflux, neat phosphite, 3 h70 – 80% yield; by-product diolclassic epoxide oxidation of trialkyl phosphites [4]

Mechanistically, nucleophilic attack of phosphorus on the peroxide O–O bond gives a transient phosphoranyl hydroperoxide that collapses to phosphate and water (or alcohol). Electron-paramagnetic-resonance work confirms radical-initiated pathways when oxygen is activated on aromatic carbon surfaces [2]. Chain length has little effect on final yield but slows the initial rate: relative initial rates (trimethyl > triethyl > tributyl ≈ trihexyl) correlate with steric hindrance around phosphorus [5].

Hydrolysis to Phosphorous Acid and Hexanol

Hydrolysis follows overall stoichiometry
$$
\text{P(OR)}{3}+3\,\text{H}{2}\text{O}\;\longrightarrow\;\text{H}{3}\text{PO}{3}+3\,\text{ROH}
$$

Kinetic studies on homologous trialkyl phosphites show first-order behaviour in neutral water with pronounced chain-length dependence [6].

Phosphite$$k_{25 °C}$$ / s⁻¹ (neutral pH)Estimated half-life / h
Trimethyl phosphite$$1.1 × 10^{-4}$$ [7]1.8
Triethyl phosphite$$2.5 × 10^{-6}$$ [6]77
Trihexyl phosphite (extrapolated)$$≤1 × 10^{-7}$$≥1900

The drastic decrease arises from reduced polarity and water accessibility at longer alkyl chains. Solution ¹⁷O NMR reveals that initial addition of water gives a pentacoordinate phosphorane; collapse liberates hexanol and mono- then di-hexyl phosphites before final phosphorous acid appears [7].

Under alkaline catalysis ($$\mathrm{OH}^{-}$$ > 10 mM) rates accelerate 10²-fold, whereas in 0.1 M hydrochloric acid hydrolysis proceeds via rapid protonation of a phosphoryl oxygen, shortening the half-life to minutes for trihexyl phosphite [8].

Nucleophilic Substitution Reactions

The electron-rich phosphorus(III) atom supports bimolecular $$\mathrm{S}_{\mathrm{N}}2(P)$$ displacements, central to Michaelis–Arbuzov chemistry.

  • Alkyl halides: Trihexyl phosphite reacts with primary bromoalkanes at 100 °C to give dialkyl hexyl phosphonates via a trigonal-bipyramidal phosphorane; stereochemical inversion at phosphorus confirms concerted backside attack [9] [10].

  • Acyl chlorides: At 0 °C the alkoxy ligand migrates to carbonyl carbon, producing mixed anhydrides; chloride departure regenerates P(III), permitting catalytic turnover [11].

Activation parameters determined for tri-n-butyl analogues (ΔH‡ = 55 kJ mol⁻¹; ΔS‡ = –100 J mol⁻¹ K⁻¹) [8] imply that the bulkier trihexyl reagent requires higher temperatures (120 – 140 °C) to reach comparable rates.

Metal Coordination and Complex Formation

Trihexyl phosphite serves as a soft, σ-donor ligand stabilising low-valent metals. Transition-metal preparations performed with lighter homologues translate directly to the hexyl analogue.

Metal precursorStoichiometryIsolated complexP→M bond length / ÅReference
Cobalt(II) acetate6 equiv ligand, 80 °COctahedral $$[\text{Co(P(OHex)₃)}_{6}]^{2+}$$2.25 [12]Inorg. Synth.
Nickel(0) bis(1,5-cyclooctadiene)4 equiv ligand, –30 °CTetrahedral $$\text{Ni(P(OHex)₃)}_{4}$$2.18 [13]Alkyl phosphite complexes
Ruthenium(II) carbonyl chloride hydride2 equiv ligand, refluxSquare-pyramidal $$\text{Ru(CO)(Cl)H(P(OHex)₃)₂}$$2.31 [14]RSC Dalton Trans.

Phosphite ligation increases σ-donation relative to phosphates yet remains weaker than trialkyl phosphine, beneficial for hydroformylation catalyst lifetime where gradual in-situ oxidation to phosphate deactivates the metal [15].

Brønsted Acid-Catalysed PO–R Cleavage

Strong protic acids protonate trihexyl phosphite at phosphorus (δ ³¹P ≈ –25 ppm) [8]. Subsequent nucleophilic attack by chloride or water yields dialkyl phosphorochloridite or directly hexanol:

$$
\text{(HexO)}{3}\text{P}\;+\;2\,\text{HCl}\;\longrightarrow\;\text{(HexO)}{2}\text{PCl}\;+\;\text{HexOH}\;+\;\text{HCl}
$$

Rate law for tri-n-butyl phosphite is first-order in phosphite, second-order in acid (25 °C, $$k = 1.7 × 10^{2}\,\text{M}^{-2}\text{s}^{-1}$$) [8]; steric factors suggest an order-of-magnitude lower constant for the hexyl ester. Ion-pair lifetimes derived from variable-temperature NMR (–70 °C to –40 °C) confirm reversible protonation, followed by rate-determining cleavage of the α-carbon–oxygen bond.

Physicochemical note on Trihexyl Phosphite

PropertyValueSource
Molecular formulaC₁₈H₃₉O₃PChemSpider entry 72435 [16]
Molecular mass334.47 g mol⁻¹same as above [16]
Boiling point158 °C at 2 mm HgChemicalBook data [17]
Refractive index1.441 – 1.444 (20 °C)ChemicalBook data [17]

XLogP3

7.1

Other CAS

6095-42-7

Wikipedia

Trihexyl phosphite

General Manufacturing Information

Phosphorous acid, trihexyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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